molecular formula C23H22N4O2 B2423822 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea CAS No. 894010-42-5

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea

Cat. No.: B2423822
CAS No.: 894010-42-5
M. Wt: 386.455
InChI Key: BOMLEIMHYOAUIM-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Formation of the Urea Moiety: This could be done by reacting an amine with an isocyanate or through the use of phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)carbamate
  • 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)thiourea

Uniqueness

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-22-15-20(16-27(22)21-9-5-2-6-10-21)26-23(29)25-19-13-11-18(12-14-19)24-17-7-3-1-4-8-17/h1-14,20,24H,15-16H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMLEIMHYOAUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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